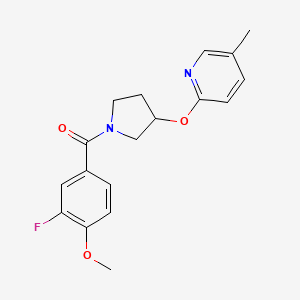

(3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with diverse applications in scientific research. Its unique structural composition, featuring both a fluorinated aromatic ring and a pyrrolidine ring, renders it a compound of interest across various fields including chemistry, biology, and medicinal research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves several key steps:

Formation of the Fluoro-Methoxyphenyl Intermediate: The synthesis typically begins with the creation of a (3-fluoro-4-methoxyphenyl) precursor. This might be achieved via a halogenation reaction, introducing a fluorine atom into a methoxyphenyl compound under controlled conditions.

Pyrrolidine Ring Incorporation: The next step involves introducing the pyrrolidine ring. This could be achieved through a cyclization reaction where the intermediate reacts with a suitable nitrogen-containing precursor to form the pyrrolidine ring.

Coupling Reaction: The final step involves the coupling of the (3-fluoro-4-methoxyphenyl) component with the pyrrolidine component, facilitated by a suitable coupling reagent, such as a peptide coupling agent under mild reaction conditions.

Industrial Production Methods

Industrial synthesis of this compound might employ scalable methods such as:

Continuous Flow Chemistry: This method allows for the continuous synthesis of large quantities of the compound while maintaining consistent reaction conditions.

Batch Processing: Traditional batch processing with optimized reaction conditions for each stage of synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly on the pyrrolidine ring.

Reduction: Reductive conditions can alter the fluorinated aromatic ring.

Substitution: Both the methoxy and fluoro groups on the phenyl ring make it amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reagents: Lithium aluminum hydride (LiAlH4) is a common choice.

Substitution Reagents: Organometallic reagents or halogenated agents can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Conversion to alcohols or alkanes.

Substitution: Formation of various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

The compound finds extensive applications in multiple fields:

Chemistry: Used as a model compound in reaction mechanism studies.

Biology: Its interaction with biological systems is studied to understand cellular processes.

Medicine: Potential therapeutic agent for targeting specific biochemical pathways.

Industry: Used in the synthesis of specialty chemicals and polymers.

Mecanismo De Acción

Compared to other compounds with similar structures, this compound exhibits unique properties due to the presence of both a fluorinated aromatic ring and a pyrrolidine ring:

Unique Structural Features: The combination of a fluorinated aromatic ring and a pyrrolidine ring is rare.

Enhanced Stability: The fluorine atom increases the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

(3-Fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

(4-Methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Actividad Biológica

The compound (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , with the CAS number 1903350-49-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN2O3 with a molecular weight of 330.4 g/mol . The structure features a fluorinated phenyl ring and a pyrrolidine moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉FN₂O₃ |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 1903350-49-1 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. Compounds similar in structure to this compound have demonstrated significant activity against various bacterial strains. For instance, derivatives with similar functional groups have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the antibacterial activities of related pyrrolidine compounds:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Pyrrolidine Derivative A | Staphylococcus aureus | 0.0039 |

| Pyrrolidine Derivative B | Escherichia coli | 0.025 |

| Pyrrolidine Derivative C | Bacillus subtilis | 0.05 |

Antifungal Activity

The compound's structural components suggest potential antifungal activity as well. Similar pyrrolidine derivatives have been tested against fungi such as Candida albicans, showing promising results . The presence of electron-donating groups on the phenyl ring has been linked to enhanced antifungal properties.

Anticancer Activity

Research into the anticancer effects of pyridine and pyrrolidine derivatives indicates that these compounds can inhibit tumor growth by interfering with cellular signaling pathways . The specific mechanisms may involve apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

- Pyrrolidine Derivatives in Cancer Research : A study evaluated several pyrrolidine derivatives, including those structurally related to our compound, for their anticancer effects on various cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

- Antibacterial Efficacy Against Multi-drug Resistant Strains : A recent investigation focused on the efficacy of pyrrolidine derivatives against multi-drug resistant strains of bacteria, revealing that certain modifications to the structure could enhance activity against these challenging pathogens .

Propiedades

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-12-3-6-17(20-10-12)24-14-7-8-21(11-14)18(22)13-4-5-16(23-2)15(19)9-13/h3-6,9-10,14H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJBCSXMYSQTTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.